molecular formula C10H12N4 B14885970 2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile

2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile

Cat. No.: B14885970
M. Wt: 188.23 g/mol
InChI Key: UNFRLIRFZXTRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features both azetidine and pyridine rings. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:

    Cyclization reactions: to form the azetidine ring.

    Nucleophilic substitution: to attach the azetidine ring to the pyridine ring.

    Reaction conditions: often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylamino)-2-(pyridin-2-yl)acetonitrile: Similar structure but with a different position of the pyridine ring.

    2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile: Another positional isomer.

Uniqueness

2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile is unique due to its specific ring structure and the position of the functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C10H12N4/c11-4-10(14-9-6-13-7-9)8-2-1-3-12-5-8/h1-3,5,9-10,13-14H,6-7H2

InChI Key

UNFRLIRFZXTRJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(C#N)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.